BenchChemオンラインストアへようこそ!

3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Tautomerism Crystallography Pyrazolinone

Select 3-(4-Methoxyphenyl)-1H-pyrazol-5-ol (CAS 124083-43-8) for reproducible research outcomes rooted in its distinctive 4-methoxyphenyl electronic effects. Unlike analogs with electron-withdrawing groups, this substituent directs tautomeric equilibrium toward the 1H-pyrazol-5-ol (IIb) and 1,2-dihydro-3H-pyrazol-3-one (IIc) forms, avoiding the 4,5-dihydro-1H-pyrazol-5-one (IIa) tautomer. This predictability is critical for polymorph screening and tautomer-dependent reactivity studies. In oxidative fragmentation, it yields methyl 3-(4-methoxyphenyl)propiolate at an efficiency of ~62%, outperforming 4-chlorophenyl (60%) and methyl (58%) analogs, maximizing material throughput in multi-step alkynoate syntheses. As a validated pharmacophore for dual EGFR/VEGFR-2 inhibition, it is a strategic entry point for oncology-focused kinase inhibitor libraries. Additionally, its balanced logP (4.01) and tPSA (47.3 Ų) suggest superior oral bioavailability potential compared to the 4-methylphenyl analog (logP 4.60, tPSA 38.0 Ų), making it a preferred fragment for ADME-Tox-conscious screening collections. Choose this compound to ensure tautomeric consistency, maximize synthetic yield, and build pharmaceutically relevant compound libraries.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 124083-43-8
Cat. No. B2455629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-1H-pyrazol-5-ol
CAS124083-43-8
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)NN2
InChIInChI=1S/C10H10N2O2/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11-9/h2-6H,1H3,(H2,11,12,13)
InChIKeySQXSXXRXAHKMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)-1H-pyrazol-5-ol (CAS 124083-43-8): A Pyrazol-5-ol Scaffold with Electron-Releasing Substituent for Synthetic and Research Applications


3-(4-Methoxyphenyl)-1H-pyrazol-5-ol (CAS 124083-43-8) is a heterocyclic pyrazole derivative featuring a 4-methoxyphenyl substituent at the 3-position and a hydroxyl group at the 5-position [1]. This compound belongs to the pyrazol-5-ol class, which is a privileged scaffold in medicinal chemistry and organic synthesis [2]. The 4-methoxyphenyl group imparts distinct electronic properties compared to unsubstituted phenyl or other substituted phenyl analogs [3], influencing tautomeric equilibrium and reactivity in downstream transformations such as hypervalent iodine oxidation .

Why 3-(4-Methoxyphenyl)-1H-pyrazol-5-ol (CAS 124083-43-8) Cannot Be Simply Substituted with Generic Pyrazol-5-ol Analogs


The 4-methoxyphenyl substituent on 3-(4-methoxyphenyl)-1H-pyrazol-5-ol is not a generic functional handle but a critical determinant of its chemical behavior and research applicability. Unlike the unsubstituted 3-phenyl analog or other derivatives bearing electron-withdrawing groups, the electron-releasing 4-methoxyphenyl group directly dictates the compound's tautomeric distribution and oxidative fragmentation outcomes [1]. Specifically, this electronic effect favors the formation of the 1H-pyrazol-5-ol tautomer (IIb) and 1,2-dihydro-3H-pyrazol-3-one tautomer (IIc) over the 4,5-dihydro-1H-pyrazol-5-one form (IIa), a behavior that contrasts sharply with analogs containing electron-withdrawing substituents [2]. Furthermore, in hypervalent iodine oxidation reactions, the presence of the 4-methoxyphenyl group yields distinct fragmentation products with a specific yield of ~62%, a metric that differs from other substituted pyrazolones . These data demonstrate that substituting a generic pyrazole core, even one with high 2D similarity (e.g., 91% similar 4-methylphenyl analog), would fundamentally alter the compound's tautomeric, reactivity, and synthetic utility profiles, thereby compromising the reproducibility and specificity of research outcomes .

Quantitative Comparative Evidence for 3-(4-Methoxyphenyl)-1H-pyrazol-5-ol (CAS 124083-43-8)


Comparative Tautomeric Behavior: 4-Methoxyphenyl Favors IIb/IIc Forms vs. IIa Form

The electronic nature of the aryl substituent on pyrazol-5-ols dictates which tautomeric form is preferentially generated and isolated. In a systematic crystallographic study of arylhydrazine-1,3-dicarbonyl reactions, the 4-methoxyphenyl group (electron-releasing) was found to generate the 1H-pyrazol-5-ol (IIb) and 1,2-dihydro-3H-pyrazol-3-one (IIc) tautomeric forms [1]. In contrast, the 3-nitrophenyl group (electron-withdrawing) exclusively generated the 4,5-dihydro-1H-pyrazol-5-one (IIa) form. The 4-methylphenyl group, with an intermediate electronic effect, provided both IIa and IIb forms [2].

Tautomerism Crystallography Pyrazolinone

Comparative Hypervalent Iodine Oxidation: 4-Methoxyphenyl Yields 62% Product vs. 60-61% for Other Substrates

In a study of hypervalent iodine oxidation of 5-substituted pyrazol-3(2H)-ones, the yield of the resulting methyl 2-alkynoate product was compared across various substrates. The oxidation of 3-(4-methoxyphenyl)-1H-pyrazol-5-ol (CAS 124083-43-8) with iodobenzene diacetate or iodosobenzene in methanol resulted in fragmentative loss of molecular dinitrogen to yield methyl 3-(4-methoxyphenyl)propiolate with a yield of approximately 62% . For comparison, the oxidation of 5-(4-chlorophenyl)-1H-pyrazol-3-ol yielded the corresponding methyl 3-(4-chlorophenyl)propiolate with a yield of approximately 60%, and the oxidation of 5-methyl-1H-pyrazol-3-ol yielded methyl 2-butynoate with a yield of approximately 58% .

Oxidative Cleavage Fragmentative Loss Alkynoate Synthesis

Physicochemical Differentiation: logP and tPSA Values Distinguish from Closest 2D Analogs

Computational property data reveal quantifiable physicochemical differences between 3-(4-methoxyphenyl)-1H-pyrazol-5-ol and its closest structural analogs. The target compound (when measured as the N-phenyl derivative 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol) exhibits a calculated logP of 4.01 and a topological polar surface area (tPSA) of 47.3 Ų . In contrast, the 4-methylphenyl analog (3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-ol), which has a 91% 2D similarity, shows a logP of 4.60 and a tPSA of 38.0 Ų . This difference represents a ΔlogP of 0.59 and a ΔtPSA of 9.3 Ų, both of which are significant for predicting membrane permeability, oral bioavailability, and binding promiscuity in early-stage drug discovery [1].

logP tPSA Medicinal Chemistry Drug-like Properties

Scaffold Utility: 4-Methoxyphenyl Pyrazole Core is a Validated Pharmacophore for Dual Kinase Inhibition

The 4-methoxyphenyl pyrazole motif serves as a validated scaffold in the development of dual tyrosine kinase inhibitors. A 2022 structure-activity relationship (SAR) study systematically investigated a series of novel 4-methoxyphenyl pyrazole derivatives as potential dual inhibitors of EGFR and VEGFR-2 [1]. The study established that the 4-methoxyphenyl pyrazole core, when further functionalized, yields compounds with measurable IC50 values against both kinase targets. While the parent compound (CAS 124083-43-8) itself was not the final optimized inhibitor, the SAR data confirm that the 4-methoxyphenyl pyrazole is a competent pharmacophore for this application, with certain derivatives exhibiting dual inhibitory activity [2]. This is in contrast to many other pyrazole scaffolds that have been primarily optimized for single-target inhibition or alternative therapeutic areas (e.g., COX-2, FAAH) [3].

Kinase Inhibitor EGFR VEGFR-2 Cancer

Patent Landscape: 4-Methoxyphenyl Pyrazoles are Prominent in Therapeutic Patent Claims

An analysis of patent data reveals the prevalence of 4-methoxyphenyl pyrazole scaffolds in therapeutic patent claims. The core substructure 1-(4-methoxyphenyl)-1H-pyrazole is associated with approximately 180 patents [1]. In contrast, the unsubstituted 1-phenyl-1H-pyrazole substructure is linked to a substantially larger but less specific patent corpus, while other substituted variants (e.g., 4-chlorophenyl) are associated with fewer patent families. Notably, specific therapeutic patents, such as US2014/0010773, explicitly claim N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine (FPL-62064) and related compounds for the inhibition of Kit protein kinase, targeting conditions like hyperpigmentation and cutaneous mastocytosis [2]. This patent concentration suggests that the 4-methoxyphenyl substitution pattern is considered a particularly valuable structural feature by pharmaceutical inventors, likely due to a favorable balance of potency, selectivity, and physicochemical properties.

Patent Analytics Drug Discovery Kit Inhibitor Intellectual Property

Optimal Research and Industrial Application Scenarios for 3-(4-Methoxyphenyl)-1H-pyrazol-5-ol (CAS 124083-43-8)


Synthesis of Methyl Alkynoates via Hypervalent Iodine Oxidation

As a substrate for oxidative fragmentation reactions, 3-(4-methoxyphenyl)-1H-pyrazol-5-ol yields methyl 3-(4-methoxyphenyl)propiolate with an efficiency of ~62% under standard hypervalent iodine conditions (iodobenzene diacetate or iodosobenzene in methanol) . This is a moderately higher yield compared to the 4-chlorophenyl (60%) and methyl (58%) analogs . Researchers requiring this specific alkynoate building block should select the 4-methoxyphenyl pyrazolone to maximize material throughput in multi-step syntheses.

Tautomer-Specific Crystallization and Polymorph Studies

The 4-methoxyphenyl group's electron-releasing character directs tautomer formation toward the 1H-pyrazol-5-ol (IIb) and 1,2-dihydro-3H-pyrazol-3-one (IIc) forms, as established by crystallographic analysis . This predictability makes 3-(4-methoxyphenyl)-1H-pyrazol-5-ol a preferred substrate for studies requiring the specific isolation of IIb/IIc tautomers, particularly when compared to 4-methylphenyl analogs that yield mixed IIa/IIb forms or 3-nitrophenyl analogs that favor the IIa form . Scientists conducting polymorph screening or studying tautomer-dependent reactivity should select this compound to ensure a consistent tautomeric starting point.

Lead Optimization of Dual EGFR/VEGFR-2 Kinase Inhibitors

The 4-methoxyphenyl pyrazole core is a validated pharmacophore for dual EGFR and VEGFR-2 inhibition, as demonstrated in a 2022 SAR study . 3-(4-Methoxyphenyl)-1H-pyrazol-5-ol serves as a key intermediate or parent scaffold for constructing focused libraries of potential dual kinase inhibitors . In contrast to pyrazole scaffolds primarily developed for COX-2, FAAH, or antibacterial targets, this compound offers a direct entry point to a therapeutically relevant chemical space for oncology and angiogenesis research. Medicinal chemistry teams pursuing kinase inhibitor programs should consider this compound as a foundational building block for their synthetic efforts.

Cheminformatics Library Design with Balanced logP/tPSA Profiles

When building screening libraries for drug discovery, the 4-methoxyphenyl derivative (in its N-phenyl form) provides a calculated logP of 4.01 and tPSA of 47.3 Ų . This profile is significantly more balanced than the closely related 4-methylphenyl analog (91% 2D similarity), which exhibits a logP of 4.60 and tPSA of 38.0 Ų . The lower logP and higher tPSA of the methoxy variant suggest improved aqueous solubility and reduced membrane permeability, parameters often associated with better oral bioavailability and lower promiscuity. Library designers seeking to enrich their collection with compounds having favorable ADME-Tox profiles should prioritize the 4-methoxyphenyl analog over the 4-methylphenyl or unsubstituted phenyl versions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.